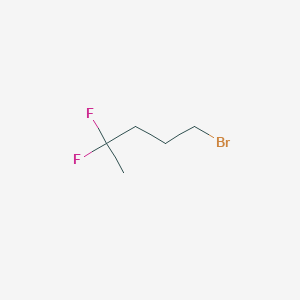

1-Bromo-4,4-difluoropentane

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 1-Bromo-4,4-difluoropentane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 16 bonds, including 7 non-H bonds and 2 rotatable bonds .Physical and Chemical Properties Analysis

This compound has a molecular weight of 187.03 . It is a liquid at room temperature and should be stored at 4 degrees Celsius .Applications De Recherche Scientifique

Synthèse organique

1-Bromo-4,4-difluoropentane : est un réactif précieux en synthèse organique. Il peut être utilisé pour introduire un groupe difluoropentyle dans les molécules organiques, ce qui est particulièrement utile dans la synthèse des produits pharmaceutiques et des produits agrochimiques. La présence d'atomes de fluor peut modifier considérablement l'activité biologique des composés, les rendant plus lipophiles et augmentant potentiellement leur stabilité métabolique .

Chimie médicinale

En chimie médicinale, This compound est utilisé pour créer des analogues fluorés de molécules bioactives. La fluoration peut améliorer l'affinité de liaison des médicaments à leurs cibles, améliorer les propriétés pharmacocinétiques et réduire la toxicité. Les chercheurs peuvent utiliser ce composé pour synthétiser de nouveaux candidats médicaments avec des profils d'efficacité et de sécurité améliorés .

Science des matériaux

Ce composé trouve des applications en science des matériaux, en particulier dans le développement de polymères avancés. L'incorporation de groupes difluoropentyle dans les polymères peut conduire à des matériaux présentant des propriétés uniques telles qu'une résistance accrue aux solvants, aux huiles et à d'autres produits chimiques. Ces matériaux peuvent être utilisés dans une variété d'industries, de l'automobile à l'aérospatiale .

Spectroscopie de résonance magnétique nucléaire (RMN)

This compound : peut servir d'étalon RMN pour la spectroscopie RMN du fluor-19 (19F) en raison de ses déplacements chimiques distincts. Cette application est cruciale pour l'élucidation structurale des composés organiques fluorés et contribue à comprendre leur conformation et leur dynamique .

Développement des pesticides

La capacité du composé à servir de bloc de construction pour la synthèse de pesticides fluorés est remarquable. Ces pesticides présentent souvent une activité et une sélectivité améliorées, ainsi qu'une durée d'action plus longue, ce qui peut conduire à des stratégies de protection des cultures plus efficaces .

Ignifugeants

Dans le domaine de la sécurité incendie, This compound peut être utilisé pour synthétiser des ignifugeants. Les atomes de brome et de fluor contribuent aux propriétés ignifugeantes, rendant les matériaux traités avec de tels composés moins inflammables et plus résistants au feu .

Chimie analytique

Il joue également un rôle en chimie analytique, où il peut être utilisé comme composé de référence en spectrométrie de masse (MS) pour l'identification et la quantification de divers composés fluorés dans des mélanges complexes .

Études environnementales

Enfin, This compound peut être utilisé dans les études environnementales pour suivre le sort et le transport des composés fluorés dans l'environnement. Sa structure unique lui permet d'être facilement détecté et surveillé, fournissant des données précieuses sur l'impact environnemental des produits chimiques fluorés .

Safety and Hazards

1-Bromo-4,4-difluoropentane is a flammable liquid and vapor. It may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation if inhaled . Safety precautions include avoiding breathing the mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

This compound is often used in scientific research as a versatile building block. Its unique properties enable the synthesis of complex organic molecules, making it valuable for pharmaceutical and materials science studies.

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

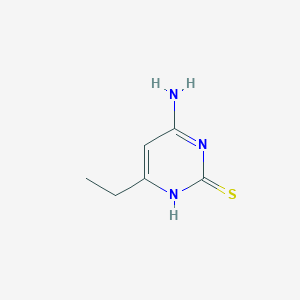

1-Bromo-4,4-difluoropentane plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives and related heterocycles. These derivatives are known to act as complement modulators for the treatment of various diseases . The compound interacts with several enzymes and proteins, facilitating the formation of complex molecular structures. The nature of these interactions often involves the halogen atoms in this compound forming bonds with active sites on enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling proteins, leading to altered cellular responses. Additionally, this compound can affect the transcription of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, this compound may inhibit an enzyme by occupying its active site, preventing the substrate from binding. Alternatively, it may activate a receptor by mimicking the natural ligand, thereby triggering a cellular response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to certain environmental factors. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have identified threshold effects, where a specific dosage level results in significant biological responses. Toxic or adverse effects at high doses may include cellular damage, disruption of metabolic processes, and alterations in normal physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through pathways involving halogenation and dehalogenation reactions, leading to the formation of intermediate metabolites. These metabolites may further participate in biochemical reactions, contributing to the overall metabolic profile of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins. For instance, this compound may be transported across cell membranes by active transport mechanisms, allowing it to reach specific cellular compartments. Its distribution within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, affecting gene expression and cellular regulation .

Propriétés

IUPAC Name |

1-bromo-4,4-difluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrF2/c1-5(7,8)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVUEQGTCRCKPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCBr)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383430-57-6 | |

| Record name | 1-bromo-4,4-difluoropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B1381939.png)

![[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol](/img/structure/B1381950.png)

![{1-[(dimethylamino)methyl]cyclopropyl}methanol](/img/structure/B1381951.png)

![1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B1381952.png)